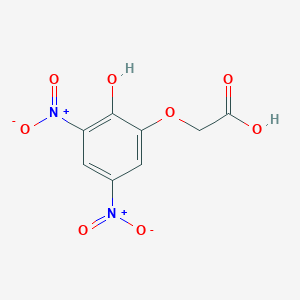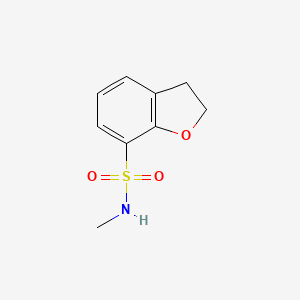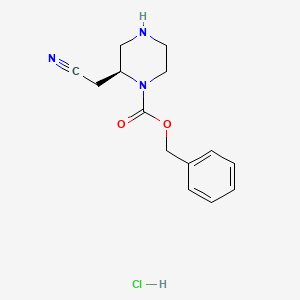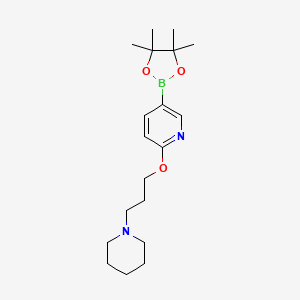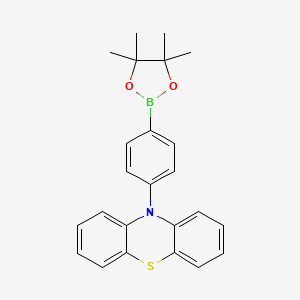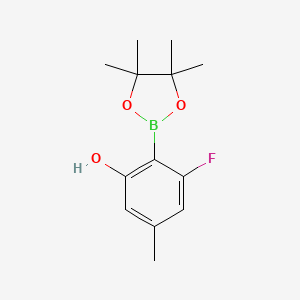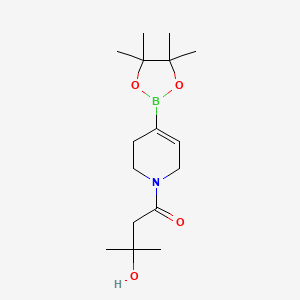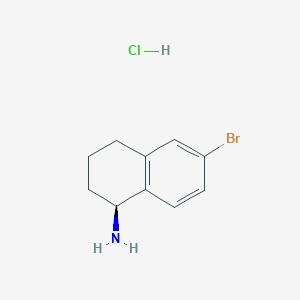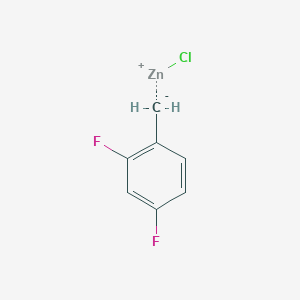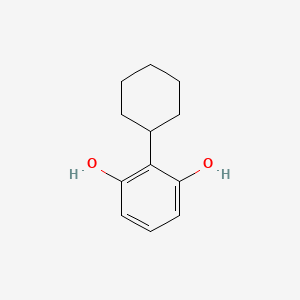
2-Cyclohexyl-benzene-1,3-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyclohexyl-benzene-1,3-diol is an organic compound with the molecular formula C12H16O2. It is a white crystalline solid that is soluble in water and other solvents. This compound belongs to the class of dihydroxybenzenes, which are aromatic compounds containing two hydroxyl groups attached to a benzene ring .
準備方法
Synthetic Routes and Reaction Conditions
2-Cyclohexyl-benzene-1,3-diol can be synthesized through the cyclohexylation of resorcinol with cyclohexanol. The reaction is typically conducted in a 100 ml Parr Autoclave (SS-316) in a batch mode. Known amounts of reactants and the catalyst are mixed and placed into the autoclave, which is then flushed with nitrogen to remove dissolved air. The autoclave is pressurized to 400 psig with nitrogen and stirred at 800 rpm. The reaction is initiated by heating the autoclave to the desired temperature and conducted for a fixed time interval .
Industrial Production Methods
Industrial production methods for this compound involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The reaction mixture is analyzed for the conversions of reactants and products distribution using gas chromatography equipped with a flame ionization detector .
化学反応の分析
Types of Reactions
2-Cyclohexyl-benzene-1,3-diol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide in the presence of a base to form benzenediol and a carboxylate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydroxyl groups on the benzene ring can be substituted with other functional groups.
Major Products Formed
The major products formed from these reactions include various substituted benzenediols and cyclohexyl derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-Cyclohexyl-benzene-1,3-diol has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its effects on specific molecular targets.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals
作用機序
The mechanism of action of 2-Cyclohexyl-benzene-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can exert its effects through various mechanisms, including the modulation of enzyme activity and interaction with cellular receptors. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
2-Cyclohexyl-benzene-1,3-diol can be compared with other similar compounds, such as:
- 3-Methylcatechol (3-methylbenzene-1,2-diol)
- 4-Methylcatechol (4-methylbenzene-1,2-diol)
- Orcinol (5-methylbenzene-1,3-diol)
- Guaiacol (2-methoxyphenol)
- Mequinol (4-Methoxyphenol)
These compounds share similar structural features but differ in the position and type of substituents on the benzene ring. The uniqueness of this compound lies in its cyclohexyl group, which imparts distinct chemical and physical properties .
特性
IUPAC Name |
2-cyclohexylbenzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c13-10-7-4-8-11(14)12(10)9-5-2-1-3-6-9/h4,7-9,13-14H,1-3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRSSKYAQQBLTHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=C(C=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
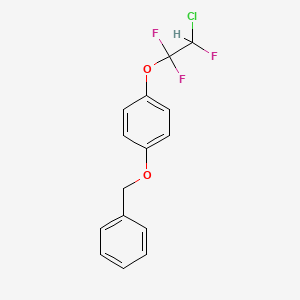
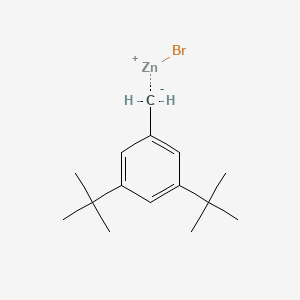
![(2R)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B6296933.png)
